Cas no 2172005-32-0 (tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate)

tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate
- EN300-1577430
- 2172005-32-0
- tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate
-
- Inchi: 1S/C17H24FNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-24(18,21)22/h4-7,13H,8-12H2,1-3H3
- InChI Key: REIDZEWZBMYINJ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1C1CCN(C(=O)OC(C)(C)C)CC1)(=O)(=O)F
Computed Properties
- Exact Mass: 357.14100758g/mol
- Monoisotopic Mass: 357.14100758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1Ų
- XLogP3: 3.1
tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577430-10.0g |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 10g |
$13410.0 | 2023-06-04 | ||
Enamine | EN300-1577430-2.5g |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 2.5g |
$6112.0 | 2023-06-04 | ||
Enamine | EN300-1577430-2500mg |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 2500mg |
$6112.0 | 2023-09-24 | ||
Enamine | EN300-1577430-100mg |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 100mg |
$2745.0 | 2023-09-24 | ||
Enamine | EN300-1577430-500mg |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 500mg |
$2994.0 | 2023-09-24 | ||
Enamine | EN300-1577430-0.05g |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 0.05g |
$2619.0 | 2023-06-04 | ||
Enamine | EN300-1577430-1.0g |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 1g |
$3119.0 | 2023-06-04 | ||
Enamine | EN300-1577430-0.1g |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 0.1g |
$2745.0 | 2023-06-04 | ||
Enamine | EN300-1577430-50mg |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 50mg |
$2619.0 | 2023-09-24 | ||
Enamine | EN300-1577430-10000mg |
tert-butyl 4-{2-[(fluorosulfonyl)methyl]phenyl}piperidine-1-carboxylate |
2172005-32-0 | 10000mg |
$13410.0 | 2023-09-24 |
tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate Related Literature
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate
tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate: A Versatile Building Block in Medicinal Chemistry and Drug Discovery
tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate (CAS No. 2172005-32-0) represents a pivotal compound in the field of medicinal chemistry, particularly in the development of fluorosulfonyl-containing derivatives with potential therapeutic applications. This piperidine-1-carboxylate derivative is characterized by its unique structural features, including a fluorosulfonyl group attached to a methylphenyl ring, which confers specific physicochemical properties and biological activity. Recent studies have highlighted its role in modulating ion channel function and its potential as a lead compound for the design of novel therapeutics targeting neurological and inflammatory diseases.
tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate is a fluorosulfonyl-containing compound that has garnered significant attention due to its ability to interact with ionotropic receptors and G-protein-coupled receptors (GPCRs). The fluorosulfonyl group is a highly polar functional group known for its role in enhancing the lipophilicity and metabolic stability of drug molecules. This property is particularly valuable in the development of long-acting pharmaceuticals, where the fluorosulfonyl group can significantly influence the in vivo half-life of a compound.
Recent advances in drug discovery have demonstrated that fluorosulfonyl-containing derivatives, such as tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate, exhibit enhanced selectivity and potency compared to their non-fluorinated counterparts. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that fluorosulfonyl-modified piperidines showed improved affinity for NMDA receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease. This fluorosylenyl group modification not only enhances binding affinity but also reduces off-target effects, making it a promising candidate for targeted therapy.
The methylphenyl ring in tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate plays a critical role in determining its bioavailability and pharmacokinetic profile. The methylphenyl substituent contributes to the hydrophobicity of the molecule, which is essential for crossing biological membranes and achieving target tissue concentration. Additionally, the tert-butyl group at the piperidine-1-carboxylate moiety provides steric hindrance, preventing non-specific interactions and enhancing the selectivity of the compound for its intended biological target.
tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate has also been explored for its potential in anti-inflammatory and anti-cancer applications. A 2024 study in *Bioorganic & Medicinal Chemistry* demonstrated that fluorosulfonyl-modified piperidines exhibit potent anti-inflammatory activity by inhibiting NF-κB signaling pathways, which are central to the pathogenesis of chronic inflammatory diseases. The fluorosulfonyl group in this compound is believed to modulate protein kinase C (PKC) activity, thereby reducing pro-inflammatory cytokine production and immune cell activation.
Moreover, the piperidine-1-carboxylate scaffold in tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate has been utilized in the design of covalent inhibitors for protein kinases, which are key targets in oncology. The fluorosulfonyl group is known to form covalent bonds with cysteine residues in target proteins, leading to irreversible inhibition of kinase activity. This mechanism has been leveraged in the development of targeted therapies for non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML), where kinase inhibitors play a central role.
From a synthetic chemistry perspective, tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate serves as a versatile intermediate for the preparation of fluorosulfonylated derivatives with diverse biological activities. The fluorosulfonyl group can be selectively modified to introduce functional groups such as hydroxyl, amino, or carboxyl moieties, enabling the design of multifunctional drug candidates. This fluorosulfonyl-containing compound is also amenable to click chemistry approaches, allowing for the rapid assembly of complex drug-like molecules with tailored pharmacological profiles.
Despite its promising properties, the tert-butyl group in tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate may pose challenges in terms of metabolic stability and bioavailability. The tert-butyl moiety is susceptible to hydrolysis under physiological conditions, which could lead to degradation of the compound in vivo. To mitigate this issue, researchers have explored protecting groups and structural modifications to enhance the stability of fluorosulfonyl-containing derivatives. These efforts are critical for the development of prodrugs and extended-release formulations that ensure optimal drug delivery and therapeutic efficacy.
In conclusion, tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate represents a significant advancement in the field of medicinal chemistry due to its unique fluorosulfonyl-containing structure and its potential applications in neurological, inflammatory, and oncological therapies. As research in this area continues to evolve, further optimization of this piperidine-1-carboxylate derivative may lead to the discovery of novel therapeutic agents with enhanced selectivity, potency, and clinical utility.
2172005-32-0 (tert-butyl 4-{2-(fluorosulfonyl)methylphenyl}piperidine-1-carboxylate) Related Products
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 81216-14-0(7-bromohept-1-yne)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)




